N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C24H19N5O2 and its molecular weight is 409.449. The purity is usually 95%.
BenchChem offers high-quality N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antileishmanial Activity
Leishmaniasis is a tropical disease caused by protozoan parasites of the genus Leishmania. The compound has demonstrated potent antileishmanial activity. Specifically, compound 13 exhibited superior antipromastigote activity (IC50 = 0.018), surpassing standard drugs such as miltefosine and amphotericin B deoxycholate . This suggests its potential as a pharmacophore for developing safe and effective antileishmanial agents.
Antimalarial Activity
Malaria, caused by Plasmodium parasites transmitted through mosquito bites, remains a global health concern. Compounds 14 and 15 from the same class showed significant inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively . These findings highlight their promise as antimalarial agents.
Glioblastoma Multiforme Treatment
Targeting tumor-associated macrophages and microglia in the tumor microenvironment is crucial for glioblastoma multiforme therapy. The colony-stimulating factor-1 receptor (CSF-1R) is a druggable target, and compounds related to the one may hold therapeutic potential in this context .
Anticancer Properties
Derivatives containing the pyrazole moiety have been explored for their anticancer potential. For instance, N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl) aniline derivatives exhibited CDK2 inhibitory properties in vitro (IC50 = 0.98 ± 0.06 μM) .
Other Applications
Imidazole-containing compounds, which share some structural features with pyrazoles, have diverse applications. Imidazole is a five-membered heterocyclic moiety with potential in various fields .
properties
IUPAC Name |
N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O2/c1-29-22(9-10-27-29)19-11-16(13-25-15-19)14-26-24(30)18-7-8-21-20(12-18)23(31-28-21)17-5-3-2-4-6-17/h2-13,15H,14H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDHMPLCMIGUBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.